![molecular formula C16H16O5 B1344598 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid CAS No. 887412-01-3](/img/structure/B1344598.png)

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

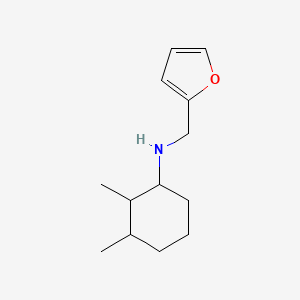

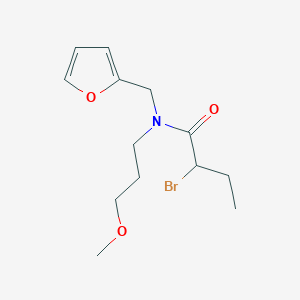

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (also known as MEBPBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and contains a phenoxy group and two methoxyethoxy groups. MEBPBA has been used in numerous studies, including those related to drug metabolism, pharmacokinetics, pharmacodynamics, and biochemistry. MEBPBA has been found to be a potent inhibitor of several enzymes, including cytochrome P450, and has been used in the development of new drugs.

Applications De Recherche Scientifique

Enzymatic Oxidative Polymerization

A study by Kumbul et al. (2015) explored the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, which shares structural similarities with 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid, using horseradish peroxidase. This polymerization process resulted in oligomers with high thermal stability and a molecular weight of 3000 g/mol. The study suggests potential applications in creating biodegradable polymers with specific thermal and structural properties (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Treatment of Herbicides Using Membrane Bioreactor Technology

Ghoshdastidar and Tong (2013) investigated the use of membrane bioreactor (MBR) technology for treating phenoxyacetic and benzoic acid herbicides, which are structurally related to 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid. The study demonstrated the MBR's efficiency in degrading toxic herbicides, indicating its potential for water purification applications (Ghoshdastidar & Tong, 2013).

Luminescent Properties of Lanthanide Coordination Compounds

Research by Sivakumar et al. (2010) on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, a compound structurally related to 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid, revealed the impact of electron-donating and withdrawing groups on luminescent properties. This suggests applications in developing new materials for optical devices and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

4-[4-(2-methoxyethoxy)phenoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-19-10-11-20-13-6-8-15(9-7-13)21-14-4-2-12(3-5-14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCOZSIJPQWIAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628531 |

Source

|

| Record name | 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid | |

CAS RN |

887412-01-3 |

Source

|

| Record name | 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)